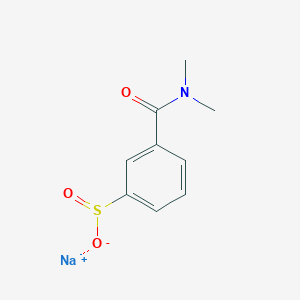
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a chemical compound that features a benzodioxane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of 1,4-benzodioxane-6-amine with suitable nitrile precursors under controlled conditions. For instance, the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture can produce the desired compound through an inverse electron demand Diels–Alder reaction between the electrogenerated o-quinone and tertiary enamines .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxane ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit cholinesterase enzymes, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2,3-dihydro-1,4-benzodioxane derivatives: These compounds share the benzodioxane ring structure and exhibit similar chemical properties.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These derivatives have been studied for their antibacterial and enzyme inhibitory activities.
Uniqueness: 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile |
InChI |
InChI=1S/C10H10N2O2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,12H2 |
InChI-Schlüssel |
UCMYGCATTYNXFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)











![2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13173158.png)
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
